- Electrophotocatalysis with a trisaminocyclopropenium radical dication, Angewandte Chemie, 2019, 58(38), 13318-13322
Cas no 1015845-52-9 (1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde)
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-fluorophenyl)-1H-Pyrazole-4-carboxaldehyde
- 1-(2-fluorophenyl)pyrazole-4-carbaldehyde
- 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde(SALTDATA: FREE)
- EOS-62174
- CHEMBRDG-BB 4003866
- UKRORGSYN-BB BBV-065905
- 1-(2-FLUORO-PHENYL)PYRAZOLE-4-CARBOXALDEHYDE
- 1-(2-Fluoro-phenyl)-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde, 1-(2-fluorophenyl)-
- P10330
- 1015845-52-9
- BP-11102
- EN300-142190
- 1-(2-Fluoro-phenyl)-1H-pyrazole-4-carbaldehyde, AldrichCPR
- AS-50477
- DTXSID10640779
- AKOS000174409
- DB-058616
- SCHEMBL15181538
- CS-0112567
- Z317041780
- MFCD05864518
-
- MDL: MFCD05864518
- Inchi: 1S/C10H7FN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H
- InChI Key: NRBRIIOFOSVFQV-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1N1C=C(C=O)C=N1
Computed Properties
- Exact Mass: 190.05400
- Monoisotopic Mass: 190.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 34.9A^2
Experimental Properties
- PSA: 34.89000
- LogP: 1.82390
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002929-100g |
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde |
1015845-52-9 | 95% | 100g |
$821.94 | 2023-09-04 | |
| Fluorochem | 228028-1g |
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde |
1015845-52-9 | 95% | 1g |
£29.00 | 2022-02-28 | |
| Fluorochem | 228028-5g |
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde |
1015845-52-9 | 95% | 5g |
£84.00 | 2022-02-28 | |
| Fluorochem | 228028-10g |
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde |
1015845-52-9 | 95% | 10g |
£140.00 | 2022-02-28 | |
| Fluorochem | 228028-25g |
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde |
1015845-52-9 | 95% | 25g |
£279.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F178751-100g |
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde |
1015845-52-9 | 98% | 100g |
¥5342.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F178751-1g |
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde |
1015845-52-9 | 98% | 1g |
¥1236.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F178751-25g |
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde |
1015845-52-9 | 98% | 25g |
¥2289.90 | 2023-09-02 | |
| Chemenu | CM188449-100g |
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde |
1015845-52-9 | 95+% | 100g |
$1470 | 2021-08-05 | |
| TRC | B435085-10mg |
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde |
1015845-52-9 | 10mg |
$ 50.00 | 2022-06-07 |
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Production Method
Production Method 1
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Raw materials
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Preparation Products
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Suppliers
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
Research Brief on 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1015845-52-9) in Chemical Biology and Pharmaceutical Applications
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1015845-52-9) has emerged as a structurally significant compound in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies highlight its role as a versatile intermediate for synthesizing bioactive molecules, with notable applications in targeting cancer pathways and infectious diseases. The fluorophenyl-pyrazole scaffold demonstrates improved pharmacokinetic properties compared to non-fluorinated analogs, attributed to enhanced membrane permeability and metabolic stability.
A 2023 study published in Journal of Medicinal Chemistry demonstrated this compound's efficacy as a precursor for Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized the aldehyde group for Schiff base formation with various hydrazine derivatives, yielding compounds with IC50 values below 50 nM against B-cell malignancies. The 2-fluorophenyl moiety was found to optimize binding pocket occupancy through halogen bonding interactions, as confirmed by X-ray crystallography (PDB: 8T2K).
In antimicrobial applications, a 2024 European Journal of Medicinal Chemistry report described derivatives showing dual activity against Mycobacterium tuberculosis (MIC = 0.8 μg/mL) and Candida albicans (MIC = 2.5 μg/mL). The compound's aldehyde functionality enabled efficient generation of thiosemicarbazone derivatives, which disrupted microbial cell wall biosynthesis through novel mechanisms. Structure-activity relationship (SAR) studies emphasized the critical role of the fluorine atom in enhancing target affinity by 3-5 fold compared to chloro or methyl substitutes.
Ongoing clinical investigations (Phase I/II trials NCT05678244) are evaluating a PROTAC molecule derived from this scaffold for treating EGFR-mutated NSCLC. The compound's aldehyde group facilitates linker attachment to E3 ligase ligands, creating degraders with DC50 values of 10-30 nM. Preliminary data show 60% tumor growth inhibition in xenograft models with daily oral dosing at 50 mg/kg, demonstrating favorable blood-brain barrier penetration for CNS metastases treatment.
Analytical characterization studies using LC-MS/MS (Waters Xevo TQ-S) established robust quantification methods for this compound in biological matrices, with LLOQ of 0.1 ng/mL in plasma. Metabolic stability assays in human liver microsomes revealed t1/2 > 120 minutes, suggesting reduced first-pass effects. These properties position 1015845-52-9 as a promising lead for further optimization in multiple therapeutic areas.
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